1-(1H-pyrazol-3-yl)propan-1-one
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Overview
Description
1-(1H-pyrazol-3-yl)propan-1-one is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(1H-pyrazol-3-yl)propan-1-one can be achieved through several routes. One common method involves the reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one in the presence of a catalyst such as aluminum oxide (Al2O3) at room temperature . This reaction yields the desired compound in a moderate yield. Industrial production methods may involve similar synthetic routes but optimized for larger scales, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-(1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1H-pyrazol-3-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(1H-pyrazol-3-yl)propan-1-one can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound has two pyrazole rings and exhibits different biological activities.
3-(1H-pyrazol-1-yl)propanoic acid: This derivative contains a carboxylic acid group and is used in different chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications.
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMZKSUWPJHWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42517-73-7 |
Source
|
Record name | 1-(1H-pyrazol-3-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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